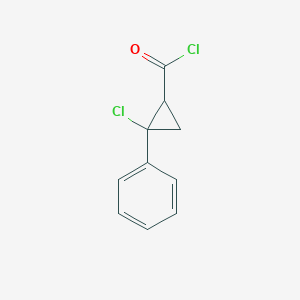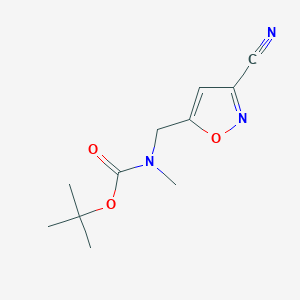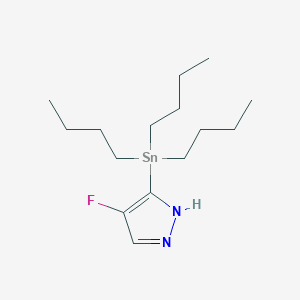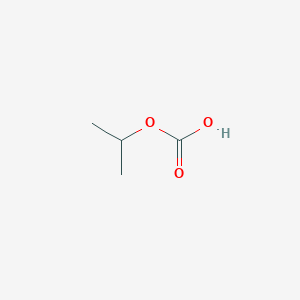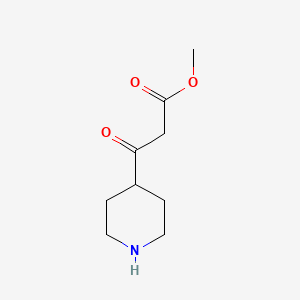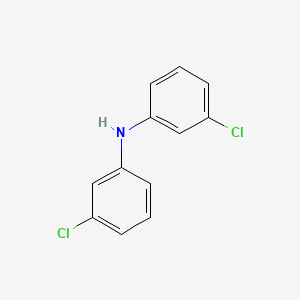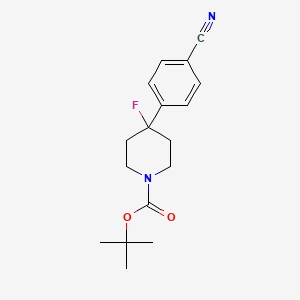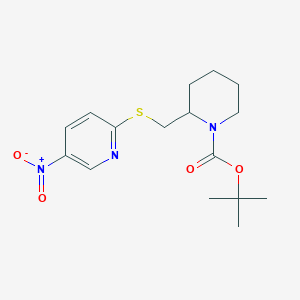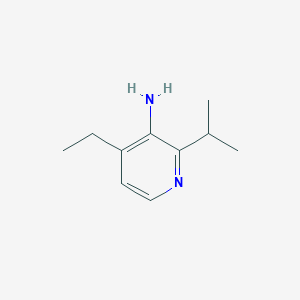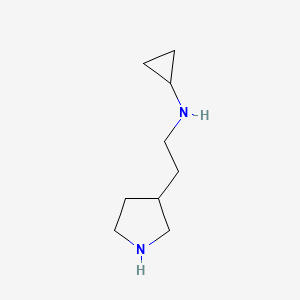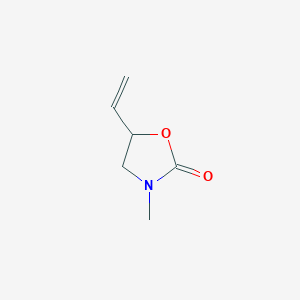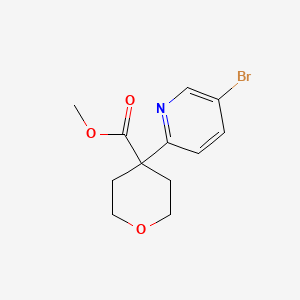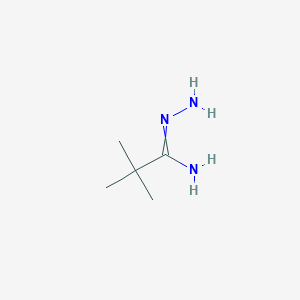
2,2-Dimethyl-propanimidic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-propanimidic acid hydrazide is a chemical compound with the molecular formula C₅H₁₃N₃. It is characterized by its unique molecular structure, which includes a hydrazide functional group attached to a 2,2-dimethyl-propanimidic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-propanimidic acid hydrazide typically involves the reaction of 2,2-dimethyl-propanimidic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction can be represented as follows:
[ \text{2,2-Dimethyl-propanimidic acid} + \text{Hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-propanimidic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-propanimidic acid hydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-propanimidic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,2-Dimethyl-propanimidic acid hydrazide include other hydrazides and derivatives of propanimidic acid. Some examples are:
- Propanimidic acid hydrazide
- 2,2-Dimethyl-propanimidic acid
- Hydrazine derivatives
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C5H13N3 |
|---|---|
Poids moléculaire |
115.18 g/mol |
Nom IUPAC |
N'-amino-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C5H13N3/c1-5(2,3)4(6)8-7/h7H2,1-3H3,(H2,6,8) |
Clé InChI |
AWARBCCMZMWCIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



